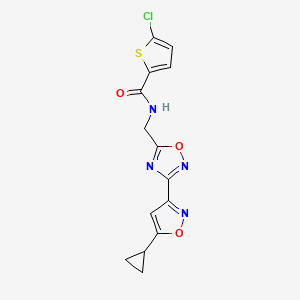

5-chloro-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-chloro-N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O3S/c15-11-4-3-10(23-11)14(20)16-6-12-17-13(19-22-12)8-5-9(21-18-8)7-1-2-7/h3-5,7H,1-2,6H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJDUAPACUOYOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole and isoxazole rings exhibit significant anticancer properties. Studies have shown that derivatives similar to 5-chloro-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis. For instance, compounds in this class have been reported to act as inhibitors of various kinases involved in cancer progression .

Anti-inflammatory Effects

The compound's structural components suggest potential anti-inflammatory activities. Preliminary studies indicate that it may modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This could position the compound as a candidate for developing new anti-inflammatory drugs.

Herbicide Development

The unique chemical structure of this compound suggests potential use as a herbicide. Compounds with similar structures have been shown to inhibit specific pathways in plant growth regulation, making them effective in controlling weed populations without harming crops . Research into the herbicidal efficacy of this compound could lead to the development of environmentally friendly agricultural chemicals.

Polymer Synthesis

The thiophene component of the compound allows for its incorporation into conductive polymers. Research indicates that incorporating such compounds into polymer matrices can enhance their electrical conductivity and thermal stability. This property is particularly valuable in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Study 1: Anticancer Screening

In a study published by the National Institutes of Health (NIH), a series of compounds structurally related to this compound were screened for anticancer activity against various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, suggesting the compound's potential as a lead structure for further drug development .

Case Study 2: Herbicide Efficacy Trials

A field trial conducted at an agricultural research station tested the herbicidal effects of several oxadiazole-based compounds, including derivatives of this compound. The results demonstrated effective weed control with minimal impact on crop yield, indicating its potential application in sustainable agriculture .

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorothiophene

The 5-chloro substituent on the thiophene ring undergoes nucleophilic substitution under controlled conditions:

Mechanistic Insights :

-

The electron-withdrawing carboxamide group activates the thiophene ring for SNAr reactions.

-

Cross-coupling reactions (e.g., Suzuki) require palladium catalysts and inert atmospheres to prevent dehalogenation side reactions .

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in ring-opening and cycloaddition reactions:

Notable Observations :

-

Hydrolysis under acidic conditions cleaves the oxadiazole ring into a carboxylic acid and amidoxime fragments .

-

Cycloaddition reactions exploit the electron-deficient nature of the oxadiazole to form fused bicyclic systems .

Isoxazole Ring Transformations

The 5-cyclopropylisoxazole exhibits stability under mild conditions but reacts under strenuous settings:

Key Considerations :

-

The cyclopropyl group stabilizes the isoxazole ring but limits electrophilic substitution to specific positions .

-

Hydrogenation selectively reduces the isoxazole’s N-O bond without affecting the cyclopropane .

Carboxamide Functional Group Reactivity

The carboxamide linker undergoes hydrolysis and condensation:

Mechanistic Pathways :

-

Hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic water attack .

-

Carbodiimide-mediated condensation forms urea derivatives without racemization.

Cross-Coupling and Functionalization

The methylene bridge (-CH₂-) between oxadiazole and carboxamide allows for further derivatization:

Synthetic Utility :

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Rivaroxaban (Factor Xa Inhibitor)

Structure: (S)-5-Chloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide (C₁₉H₁₈ClN₃O₅S; MW 435.88 g/mol) . Key Features:

- Oxazolidinone core instead of oxadiazole.

- Morpholino group at the phenyl substituent enhances solubility and bioavailability.

- FDA-approved as a direct factor Xa inhibitor, preventing thrombosis via anticoagulation .

Comparison :

- The target compound replaces Rivaroxaban’s oxazolidinone and morpholino groups with oxadiazole and cyclopropylisoxazole, likely altering target specificity.

- Morpholino in Rivaroxaban improves water solubility, whereas the cyclopropylisoxazole in the target compound may increase lipophilicity, affecting absorption and half-life.

Triazine-Substituted Analog (Patent Example)

Structure : 5-Chloro-N-({(5S)-2-oxo-3-[4-(5,6-dihydro-4H-[1,2,4]triazin-1-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide methanesulfonate .

Key Features :

- Triazine substituent replaces cyclopropylisoxazole/oxadiazole.

- Methanesulfonate counterion improves crystallinity and formulation stability.

Comparison :

- Oxazolidinone core shared with Rivaroxaban suggests similar synthetic pathways but divergent biological activities.

Thiazolylmethyl Derivatives (Pharmacopeial Examples)

Structures : Thiazol-5-ylmethyl carbamates and ureas with complex substituents (e.g., PF 43(1) compounds) .

Key Features :

- Thiazole rings instead of thiophene/isoxazole.

- Hydrophilic groups (e.g., hydroperoxypropan) modulate solubility.

Comparison :

- Thiazole’s nitrogen atom may confer different electronic interactions compared to thiophene.

- These derivatives often target proteases (e.g., thrombin), suggesting the target compound’s oxadiazole-isoxazole system could be optimized for alternate enzyme inhibition.

Comparative Analysis Table

Research Findings and Implications

- Structural Determinants of Activity: The oxadiazole-isoxazole system in the target compound may confer greater metabolic stability than Rivaroxaban’s oxazolidinone, reducing hepatic clearance .

Synthetic Challenges :

Pharmacokinetic Predictions :

- Compared to Rivaroxaban’s oral bioavailability (~80–100%), the target compound’s lipophilicity may limit solubility but improve tissue distribution.

Q & A

Q. What are the optimal synthetic routes for preparing 5-chloro-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-carboxamide?

Methodological Answer: The synthesis involves multi-step heterocyclic chemistry:

Isoxazole Ring Formation : Cyclization of precursors (e.g., hydroxylamine derivatives with cyclopropane-containing ketones) under acidic/basic conditions to yield 5-cyclopropylisoxazole .

Oxadiazole Synthesis : Reacting the isoxazole intermediate with nitrile oxides or amidoximes under microwave or thermal conditions to form the 1,2,4-oxadiazole core .

Thiophene Functionalization : Friedel-Crafts acylation or coupling reactions to attach the thiophene-carboxamide moiety .

Final Coupling : Use of coupling reagents (e.g., EDC/HOBt) to link the oxadiazole and thiophene-carboxamide groups .

Key Optimization : Control reaction temperatures (e.g., reflux in acetonitrile for 1–3 minutes for cyclization) and use catalysts like iodine/triethylamine for sulfur elimination .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Q. What are the recommended stability and storage conditions for this compound?

Methodological Answer:

- Stability : Monitor degradation via HPLC under varying pH (e.g., pH-dependent stability in antimicrobial assays) .

- Storage : Store at –20°C in inert atmospheres (argon/nitrogen) due to sensitivity to oxidation (e.g., thiophene sulfoxide formation) .

- Handling : Use anhydrous solvents (DMF, acetonitrile) to prevent hydrolysis of the oxadiazole ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

Q. How should researchers address contradictory data in biological activity studies?

Methodological Answer:

Q. What advanced methods can elucidate tautomeric or conformational dynamics in this compound?

Methodological Answer:

- Tautomerism Analysis :

- Conformational Dynamics :

Q. How can researchers design derivatives to improve metabolic stability?

Methodological Answer:

- Strategies :

- In Vitro Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.